2-Bromo-4-cyano-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-bromo-4-cyano-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYNUBPFACIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Starting Material Selection and Activation
Starting compounds such as 4-cyano-6-methoxybenzoic acid or 4-methyl-3-methoxybenzoic acids are used. These are activated via chlorination or acylation to facilitate subsequent transformations.
Reaction conditions: Use of thionyl chloride or oxalyl chloride in inert solvents like toluene or chlorobenzene at elevated temperatures (~90°C) to convert carboxylic acids into acyl chlorides, which are more reactive intermediates.
Research findings: The process is optimized for high yield (~95%) and purity (>98%) with minimal side reactions, as shown in patent CN107721869A, which emphasizes the importance of controlled temperature and reagent stoichiometry to avoid over-chlorination or incomplete conversion.
Step 2: Formation of Benzamides and Nitriles
Conversion to benzamides: The acyl chlorides are reacted with ammonia or amines in a suitable solvent (e.g., acetonitrile) at low temperatures (~15–25°C), producing benzamides.
Dehydration to nitriles: Benzamides are dehydrated using dehydrating agents like phosphorus oxychloride or phosphoryl chloride, typically at elevated temperatures (~80–100°C), to produce the corresponding benzonitriles.
Research data: The dehydration step is crucial for high yield; for example, using phosphoryl chloride yields over 90% of the nitrile, with minimal by-products.
Step 3: Bromination of Aromatic Methyl Groups
Bromination process: The methyl group attached to the aromatic ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN, under controlled temperature (~65°C–100°C).
Reaction specifics: Bromination selectively occurs at the methyl group, converting it into a bromomethyl group, which is pivotal for subsequent hydrolysis.
Research findings: The use of NBS in chlorobenzene or similar solvents provides high selectivity and yield (~72–88%).
Step 4: Hydrolysis to Methylol Derivatives
Hydrolysis of bromomethyl groups: The bromomethyl derivatives undergo hydrolysis in the presence of water-soluble bases such as sodium carbonate or cesium carbonate at elevated temperatures (~65°C–105°C).
Outcome: This step yields methylol derivatives, which are intermediates toward the aldehyde.
Research data: Hydrolysis efficiency depends on reaction conditions; optimized protocols achieve yields over 80% with minimal side reactions.
Step 5: Oxidation to Benzaldehyde
Oxidation process: The methylol intermediates are oxidized using manganese dioxide (MnO₂) in dichloromethane at reflux temperatures (~36°C), converting methylol groups into aldehydes.
Final product: The oxidation yields the target compound, 2-Bromo-4-cyano-3-methoxybenzoic acid, with high purity suitable for pharmaceutical or industrial applications.
Research findings: The oxidation step is efficient, with yields around 42% as per experimental data, and can be scaled up with proper control of oxidation conditions.
Data Table of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Acylation (chlorination) | Thionyl chloride | Toluene | 90°C | 6 hours | 95% | High purity, minimal side-products |
| 2 | Dehydration | Phosphoryl chloride | Acetonitrile | 80–100°C | 4–6 hours | >90% | Complete conversion to nitrile |
| 3 | Bromination | NBS, BPO | Chlorobenzene | 65°C | 5 hours | 72–88% | Selective methyl bromination |
| 4 | Hydrolysis | Sodium carbonate | Water | 65–105°C | 2 hours | 80%+ | Efficient methylol formation |
| 5 | Oxidation | Manganese dioxide | Dichloromethane | 36°C | 8 hours | 42% | Final aldehyde formation |
Industrial and Research Considerations
- Cost-effectiveness: Use of readily available reagents such as NBS, sodium carbonate, and manganese dioxide reduces costs.
- Scalability: Reactions like bromination and oxidation are adaptable to large-scale production with proper reactor design.
- Purity: Purification via recrystallization and chromatography ensures high-purity products suitable for pharmaceutical intermediates.
Summary of Research Findings
- The multi-step synthesis route emphasizes controlled reaction conditions to maximize yield and purity.
- The dehydration and bromination steps are critical for regioselectivity and efficiency.
- The oxidation step, although yielding modest overall yield, is crucial for final product formation and can be optimized further.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-methoxybenzoic acid can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding amines or thiols.
Reduction: 2-Bromo-4-amino-3-methoxybenzoic acid.
Oxidation: 2-Bromo-4-cyano-3-carboxybenzoic acid.
Scientific Research Applications
2-Bromo-4-cyano-3-methoxybenzoic acid is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-methoxybenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific target molecule it is used to synthesize.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents, molecular weights, and key properties of 2-bromo-4-cyano-3-methoxybenzoic acid with analogous compounds from the evidence:
Key Observations :
- Electron Effects: The cyano group in the target compound is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (COOH) compared to methyl-substituted analogs like 4-bromo-3-methylbenzoic acid .
- Steric and Electronic Influence : The methoxy group at position 3 (meta to COOH) may donate electrons via resonance, but its ortho position to the bromine could create steric hindrance, affecting reactivity in substitution reactions.
- Melting Points : Methyl-substituted bromobenzoic acids (e.g., 4-bromo-3-methylbenzoic acid) exhibit higher melting points (~181°C) due to stronger van der Waals interactions compared to the target compound, where polar groups (CN, OCH₃) may reduce crystallinity .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (~120°C) during cyanation to prevent side reactions.
- Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to enhance efficiency.
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
Q. Reference Data :
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C → RT | 60-75% | Monitor via TLC for completion |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | 70-85% | Avoid excess iodide to prevent byproducts |
| Cyanation | CuCN, DMSO, 120°C | 50-65% | Requires inert atmosphere |
Basic: Which spectroscopic techniques are critical for confirming the structure of 2-Bromo-4-cyano-3-methoxybenzoic acid?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3000 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature).
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond angles, packing motifs).
Q. Key Considerations :
- Use deuterated DMSO for NMR to dissolve the compound.
- Compare experimental data with computational predictions (e.g., DFT for IR/NMR shifts).
Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?
Methodological Answer:
The substituents exhibit distinct electronic effects:
- Bromo (2-position) : Strongly electron-withdrawing (-I effect), meta-directing.
- Cyano (4-position) : Electron-withdrawing (-I, -M), para-directing but sterically hindered.
- Methoxy (3-position) : Electron-donating (+M), ortho/para-directing.
Q. Experimental Design :
- Competitive Reactions : Compare reactivity in nitration (HNO₃/H₂SO₄) to assess regioselectivity.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity).
Q. Data Analysis :
- Use Hammett plots to correlate substituent effects with reaction rates.
- Computational modeling (DFT) predicts charge distribution and transition states.
Advanced: How can contradictions in cross-coupling reaction yields be resolved when using this compound as a precursor?
Methodological Answer:
Contradictions often arise from ligand-catalyst mismatches or solvent incompatibility.
Resolution Strategies :
Ligand Screening : Test bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd(0) intermediates.
Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for solubility and stability.
Additive Effects : Introduce silver salts (Ag₂CO₃) to scavenge halides and improve turnover.
Q. Case Study :
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 45 |
| PdCl₂(dppf) | dppf | THF | 72 |
| Pd₂(dba)₃ | Xantphos | Toluene | 68 |
Advanced: What computational approaches predict the stability of this compound in aqueous vs. organic solvents?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation shells in water (high dielectric) vs. DMSO (low dielectric).
- DFT Calculations : Compute solvation free energy (ΔG_solv) to assess thermodynamic stability.
- pKa Prediction : Use COSMO-RS to estimate carboxylic acid dissociation in different media.
Q. Key Findings :
- The compound is more stable in DMSO (ΔG_solv = -15.2 kcal/mol) than in water (ΔG_solv = -8.7 kcal/mol).
- Predicted pKa ≈ 2.3 in water, indicating moderate acidity for deprotonation-driven reactions.
Advanced: How to address discrepancies in reported melting points or spectral data?
Q. Methodological Answer :
- Purification : Recrystallize from ethanol/water to remove impurities affecting melting points.
- Spectral Replication : Repeat NMR under standardized conditions (e.g., 400 MHz, CDCl₃).
- Collaborative Validation : Cross-check data with independent labs using identical instrumentation.
Q. Example :
| Source | Melting Point (°C) | Notes |
|---|---|---|
| Lab A | 158-160 | Impure sample (TLC shows spots) |
| Lab B | 162-164 | Recrystallized twice |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
